Cas no 476625-94-2 (4-bis(prop-2-en-1-yl)sulfamoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide)

4-bis(prop-2-en-1-yl)sulfamoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-(N,N-diallylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
- Benzamide, 4-[(di-2-propen-1-ylamino)sulfonyl]-N-(4-methyl-2-benzothiazolyl)-
- 4-bis(prop-2-en-1-yl)sulfamoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
-
- インチ: 1S/C21H21N3O3S2/c1-4-13-24(14-5-2)29(26,27)17-11-9-16(10-12-17)20(25)23-21-22-19-15(3)7-6-8-18(19)28-21/h4-12H,1-2,13-14H2,3H3,(H,22,23,25)
- InChIKey: KOPDXAIHFUEPMP-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2=C(C)C=CC=C2S1)(=O)C1=CC=C(S(N(CC=C)CC=C)(=O)=O)C=C1
4-bis(prop-2-en-1-yl)sulfamoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0715-0017-100mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
476625-94-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0715-0017-25mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
476625-94-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0715-0017-30mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
476625-94-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0715-0017-20μmol |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
476625-94-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0715-0017-10μmol |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
476625-94-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0715-0017-10mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
476625-94-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0715-0017-2μmol |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
476625-94-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0715-0017-5mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
476625-94-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0715-0017-15mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
476625-94-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0715-0017-20mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
476625-94-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
4-bis(prop-2-en-1-yl)sulfamoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
J.-F. Colomer,L. Henrard,P. Launois,G. Van Tendeloo,A. A. Lucas,Ph. Lambin Chem. Commun., 2004, 2592-2593
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
7. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
Related Articles
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
4-bis(prop-2-en-1-yl)sulfamoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamideに関する追加情報
Recent Advances in the Study of 4-bis(prop-2-en-1-yl)sulfamoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS: 476625-94-2)
The compound 4-bis(prop-2-en-1-yl)sulfamoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS: 476625-94-2) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of novel therapeutic agents. This sulfamoyl benzamide derivative has attracted significant attention due to its unique structural features and potential biological activities. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its applications in various disease models.
Structural analysis reveals that this compound combines a benzothiazole moiety with a sulfamoyl benzamide scaffold, creating a distinctive molecular architecture that may interact with multiple biological targets. The presence of the prop-2-en-1-yl (allyl) groups on the sulfamoyl nitrogen provides opportunities for further chemical modifications, making it a versatile intermediate for drug development. Researchers have particularly noted its potential as a kinase inhibitor, with preliminary studies suggesting activity against several cancer-related protein kinases.
In recent pharmacological evaluations, 476625-94-2 demonstrated promising results in in vitro assays targeting inflammatory pathways. The compound showed significant inhibition of key pro-inflammatory cytokines, including TNF-α and IL-6, at micromolar concentrations. These findings suggest potential applications in autoimmune diseases and chronic inflammatory conditions. Molecular docking studies have proposed potential binding modes with various inflammatory mediators, though further validation is required to confirm these interactions.
Synthetic optimization studies published in the past year have explored various derivatives of 476625-94-2, focusing on improving solubility and bioavailability while maintaining biological activity. Researchers have developed several analogs with modified allyl groups or benzothiazole substitutions, leading to compounds with enhanced pharmacokinetic profiles. These modifications have resulted in derivatives with improved metabolic stability and tissue penetration in preclinical models.
Recent safety and toxicology assessments of 476625-94-2 have provided valuable data for future development. Acute toxicity studies in rodent models showed favorable safety profiles at therapeutic doses, with no significant organ toxicity observed. However, researchers have noted the need for more comprehensive chronic toxicity evaluations before clinical translation. Metabolic studies indicate that the compound undergoes hepatic metabolism primarily via CYP3A4, suggesting potential for drug-drug interactions that must be considered in future formulations.
The current research landscape suggests multiple potential applications for 476625-94-2 and its derivatives. Beyond its initial investigation as an anti-inflammatory agent, recent findings indicate possible neuroprotective effects in models of neurodegenerative diseases. Additionally, some research groups are exploring its use as a scaffold for developing antimicrobial agents, particularly against drug-resistant bacterial strains. These diverse applications highlight the compound's versatility and the need for continued investigation into its full therapeutic potential.
Future research directions for 476625-94-2 include detailed mechanism of action studies, further structural optimization for specific therapeutic indications, and investigation of combination therapies. The compound's unique chemical features and promising preliminary data position it as an important subject for ongoing medicinal chemistry research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into potential clinical candidates in the coming years.
476625-94-2 (4-bis(prop-2-en-1-yl)sulfamoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide) 関連製品
- 220497-88-1(1,2-Cyclopentanediol,3-amino-5-(hydroxymethyl)-, hydrochloride (1:1), (1S,2R,3S,5S)-)
- 2172532-09-9(3-(2-cyclobutylethyl)-N-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 40620-50-6((3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid)
- 439096-28-3(1-PHENYL-3-([3-(TRIFLUOROMETHYL)BENZYL]SULFANYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE)
- 1824093-85-7(methyl 3-bromo-4-chloro-2-nitro-benzoate)
- 1286733-06-9(N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine)
- 1255638-84-6(4-(Furan-2-yl)-2-methylphenol)
- 2680541-73-3(2-{Benzyl[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid)
- 2902-60-5(2,2-diphenylhexanoic acid)
- 2229121-89-3(3-2-(propan-2-yloxy)ethylpyrrolidin-3-ol)




